molecular formula C10H12O3 B1297687 4-(1,3-Dioxan-2-yl)phenol CAS No. 6052-80-8

4-(1,3-Dioxan-2-yl)phenol

Cat. No. B1297687
CAS RN: 6052-80-8
M. Wt: 180.2 g/mol
InChI Key: ZDZGYLATOWPKKW-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-2-yl)phenol is an organic compound . It has a molecular formula of C10H12O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-(1,3-Dioxan-2-yl)phenol can be achieved through various methods. One approach involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant . Other methods for synthesizing phenolic compounds, which could potentially be applied to 4-(1,3-Dioxan-2-yl)phenol, include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Dioxan-2-yl)phenol consists of a phenol group attached to a 1,3-dioxane ring . The InChI code for this compound is 1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 .


Chemical Reactions Analysis

Phenolic compounds, such as 4-(1,3-Dioxan-2-yl)phenol, are known to exhibit various chemical reactions. They can undergo oxidation, reduction, and etherification reactions . The specific reactions that 4-(1,3-Dioxan-2-yl)phenol undergoes would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

4-(1,3-Dioxan-2-yl)phenol is a solid at room temperature . It has a molecular weight of 180.2 g/mol . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

The compound 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, which is structurally related to 4-(1,3-Dioxan-2-yl)phenol, has been synthesized and studied using single crystal X-ray diffraction, confirming its structure through IR, 1H, and 13C NMR spectroscopy (Rimaz et al., 2013).

Polymer Synthesis

A study focused on synthesizing electroactive phenol-based polymers, using a similar compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, for the development of advanced materials. The polymer's structure was confirmed through various spectroscopic techniques, and its electrical conductivities were measured (Kaya & Aydın, 2012).

Magnetism in Mn(III) Polymers

Mn(III) polymers using ligands related to 4-(1,3-Dioxan-2-yl)phenol were synthesized and showed unique antiferromagnetic coupling, with one compound displaying weak ferromagnetic properties. These polymers form 2D frameworks through weak interactions, indicating potential in magnetic material research (Zhang et al., 2010).

Catalysis in Glycerol Conversion

Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including those related to 4-(1,3-Dioxan-2-yl)phenol, explored the potential of these reactions in producing novel platform chemicals. This study is significant for the development of renewable chemical sources (Deutsch, Martin, & Lieske, 2007).

Bond Dissociation Energy Studies

A study on the O-H bond dissociation energies of substituted phenols, which are structurally similar to 4-(1,3-Dioxan-2-yl)phenol, provides insights into their potential as antioxidants and their behavior in biological systems (Chandra & Uchimaru, 2002).

Lignin Depolymerization

The use of a mixture solvent including 1,4-dioxane for the depolymerization of lignin into high-value phenolic monomers was studied, showcasing an innovative approach to valorize lignin, a significant biomass resource (Wu et al., 2019).

Safety And Hazards

The safety information for 4-(1,3-Dioxan-2-yl)phenol indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

The future directions for 4-(1,3-Dioxan-2-yl)phenol could involve further exploration of its synthesis methods, as well as its potential applications in various industries. Given the biological activities of phenolic compounds, there could be potential for 4-(1,3-Dioxan-2-yl)phenol in pharmaceutical or other applications .

properties

IUPAC Name

4-(1,3-dioxan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZGYLATOWPKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345058
Record name 4-(1,3-Dioxan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxan-2-yl)phenol

CAS RN

6052-80-8
Record name 4-(1,3-Dioxan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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